Cas no 86704-82-7 (3-Ethoxythiophenol)
3-Ethoxythiophenol Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethoxythiophenol
- 3-Ethoxybenzenethiol
- 3-Ethoxy thiophenol
- PubChem6826
- RTJMJGJLVSKSEB-UHFFFAOYSA-N
- OR4651
- FCH1117598
- VZ26754
- L529
- E0701
- A841800
- 3-Ethoxybenzenethiol (ACI)
- Benzenethiol, m-ethoxy- (7CI)
- 3-Ethoxybenzene-1-thiol
-
- MDL: MFCD03094660
- Inchi: 1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
- InChI Key: RTJMJGJLVSKSEB-UHFFFAOYSA-N
- SMILES: SC1C=C(OCC)C=CC=1
Computed Properties
- Exact Mass: 154.04500
- Monoisotopic Mass: 154.045
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 10.2
- Surface Charge: 0
- Tautomer Count: 3
Experimental Properties
- Color/Form: Odorous colorless solid
- Density: 1.096 g/mL at 25 °C(lit.)
- Boiling Point: 239°C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.5706(lit.)
- PSA: 48.03000
- LogP: 2.37400
- Solubility: Not determined
3-Ethoxythiophenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
3-Ethoxythiophenol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Ethoxythiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 549231-1G |
3-Ethoxythiophenol |
86704-82-7 | 1g |
¥882.61 | 2023-12-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 549231-5G |
3-Ethoxythiophenol |
86704-82-7 | 5g |
¥1944.21 | 2023-12-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032799-1g |
3-Ethoxythiophenol |
86704-82-7 | 98% | 1g |
¥788 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032799-5g |
3-Ethoxythiophenol |
86704-82-7 | 98% | 5g |
¥2276 | 2024-05-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E81030-1g |
3-Ethoxybenzenethiol |
86704-82-7 | 98% | 1g |
¥788.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E81030-5g |
3-Ethoxybenzenethiol |
86704-82-7 | 98% | 5g |
¥2278.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101783-1g |
3-Ethoxythiophenol |
86704-82-7 | 98% | 1g |
¥548.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E101783-5g |
3-Ethoxythiophenol |
86704-82-7 | 98% | 5g |
¥1,283.00 | 2021-05-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0701-1G |
3-Ethoxybenzenethiol |
86704-82-7 | >98.0%(GC) | 1g |
¥355.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0701-5G |
3-Ethoxybenzenethiol |
86704-82-7 | >98.0%(GC) | 5g |
¥1275.00 | 2023-09-08 |
3-Ethoxythiophenol Production Method
Production Method 1
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 32 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Production Method 2
Production Method 3
1.2 Reagents: Water
2.1 Reagents: Potassium carbonate , Sulfur Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 12 h, 90 °C
2.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 32 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
3-Ethoxythiophenol Raw materials
- Methanaminium,N-[(dimethylamino)[(3-ethoxyphenyl)thio]methylene]-N-methyl-, iodide
- 3-IODOPHENETOLE
- 3-Iodophenol
3-Ethoxythiophenol Preparation Products
3-Ethoxythiophenol Suppliers
3-Ethoxythiophenol Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-Ethoxythiophenol
3-Ethoxythiophenol (CAS No. 86704-82-7): An Overview of Its Properties, Applications, and Recent Research
3-Ethoxythiophenol (CAS No. 86704-82-7) is a versatile organic compound with a unique structure that combines a thiophenol moiety and an ethoxy group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This article provides a comprehensive overview of 3-Ethoxythiophenol, including its chemical properties, synthesis methods, and recent research findings.
Chemical Properties
3-Ethoxythiophenol is a colorless to pale yellow liquid with a characteristic sulfurous odor. It has the molecular formula C9H12OS and a molecular weight of 164.25 g/mol. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The presence of the ethoxy group imparts additional stability and reactivity to the molecule, making it an attractive candidate for various chemical reactions.
The thiophenol moiety in 3-Ethoxythiophenol is known for its strong nucleophilic and reducing properties. This makes the compound useful in various synthetic transformations, particularly those involving sulfur chemistry. The ethoxy group, on the other hand, can participate in substitution reactions and can be easily modified to introduce additional functional groups.
Synthesis Methods
The synthesis of 3-Ethoxythiophenol can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromothiophenol with ethanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism and yields high purity 3-Ethoxythiophenol.
An alternative approach involves the direct alkylation of thiophenol using an alkyl halide in the presence of a strong base. This method is particularly useful for preparing substituted thiophenols with different alkyl groups. For example, the reaction of thiophenol with ethyl iodide can produce 3-Ethoxythiophenol with good yields.
Applications in Pharmaceuticals and Materials Science
3-Ethoxythiophenol has shown promise in the development of new pharmaceuticals due to its unique chemical properties. Recent studies have explored its potential as an antioxidant and anti-inflammatory agent. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Ethoxythiophenol exhibit potent antioxidant activity, which could be beneficial in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In materials science, 3-Ethoxythiophenol has been investigated for its use in the synthesis of conductive polymers and organic semiconductors. The presence of the thiophene ring enhances the electronic properties of these materials, making them suitable for applications in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A recent study published in Advanced Materials reported that copolymers containing 3-Ethoxythiophenol units exhibited excellent charge transport properties and high photovoltaic efficiency.
Recent Research Findings
The versatility of 3-Ethoxythiophenol has led to numerous research studies aimed at exploring its potential applications and properties. One notable study published in Chemical Communications investigated the self-assembly behavior of 3-Ethoxythiophenol-based supramolecular structures. The researchers found that these structures could form stable aggregates through hydrogen bonding and π-π stacking interactions, which could have implications for drug delivery systems and nanotechnology applications.
In another study published in Organic Letters, researchers explored the use of 3-Ethoxythiophenol as a building block for constructing complex molecular architectures. The study demonstrated that through carefully controlled reactions, it was possible to synthesize highly functionalized molecules with precise control over their structure and properties. These findings open up new possibilities for designing advanced materials with tailored functionalities.
Safety Considerations
3-Ethoxythiophenol. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times during handling. Additionally, adequate ventilation should be provided to prevent inhalation of vapors.
In conclusion,3-E86704-82-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure makes it an attractive candidate for developing new pharmaceuticals, materials, and advanced molecular architectures. Ongoing research continues to uncover new possibilities for this intriguing compound, highlighting its significance in modern chemistry.
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